molecular formula C21H24Cl2N2O4S B4113402 3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide

3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide

Cat. No. B4113402
M. Wt: 471.4 g/mol
InChI Key: RSOSWCLXFXTLKV-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have been explored for their binding profiles and interactions with biological receptors. The research on such compounds is often driven by the quest to understand their molecular structure, synthesis, and potential biological activities. A structure-affinity relationship study on derivatives closely related to this compound has been conducted to understand their interactions with dopamine receptors, indicating the scientific interest in such molecules for their selective ligand properties (Perrone et al., 2000).

Synthesis Analysis

The synthesis of structurally similar compounds involves several steps, including the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by various substitution reactions. For instance, a synthesis method for O-substituted derivatives of a related sulfonamide was reported, showcasing the intricate synthesis routes utilized for such chemicals (Khalid et al., 2013).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the interaction mechanisms of these compounds. Studies often employ techniques like X-ray crystallography, NMR, and molecular modeling to elucidate their structural configurations and the influence of intermolecular interactions on their molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the anodic methoxylation of related piperidine derivatives has been studied to understand the influence of N-acyl and N-sulfonyl groups on such reactions, highlighting the compound's reactivity under electrochemical conditions (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are often studied to inform their handling and application in various contexts. Research on related compounds has detailed their crystalline structures and how intermolecular interactions affect their physical form (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and affinity to biological receptors, are central to understanding the utility and potential applications of these compounds. Studies often focus on their binding affinity to specific receptors, shedding light on their selective interaction mechanisms and potential as ligands for therapeutic targets (Perrone et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as enzyme inhibitors in medicinal chemistry .

properties

IUPAC Name

3,5-dichloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O4S/c1-3-16-6-4-5-11-25(16)30(27,28)17-9-7-15(8-10-17)24-21(26)14-12-18(22)20(29-2)19(23)13-14/h7-10,12-13,16H,3-6,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSWCLXFXTLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide
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3,5-dichloro-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-methoxybenzamide

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